molecular formula C20H18N6O2 B7635509 N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7635509
M. Wt: 374.4 g/mol
InChI Key: TXJWEAJCBZRZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide, also known as BPOP, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BPOP is a heterocyclic compound that contains a pyrazole and an oxadiazole ring, which are known for their biological activity.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work by inhibiting enzymes involved in various biological processes. N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the growth of fungi and bacteria. In addition, N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential for use in medicinal chemistry. N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in the treatment of various diseases and could be further developed into a drug candidate. However, one limitation of using N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, further studies could be done to optimize the synthesis method of N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide to improve its solubility and make it easier to work with in lab experiments.

Synthesis Methods

N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multistep process that involves the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-amino-2-pyridyl-1,2,4-oxadiazole in the presence of a base to form N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has been the subject of many scientific studies due to its potential applications in medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial activity. N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.

properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c27-18(9-10-19-24-20(25-28-19)17-8-4-5-11-21-17)23-16-12-22-26(14-16)13-15-6-2-1-3-7-15/h1-8,11-12,14H,9-10,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJWEAJCBZRZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpyrazol-4-yl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

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